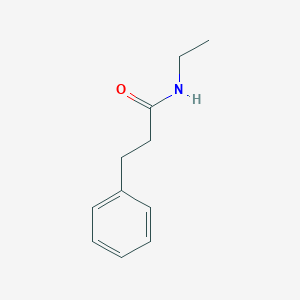

N-ethyl-3-phenylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-ethyl-3-phenylpropanamide is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.24300 . It is also known by the synonym 2-Phenyl-propionsaeure-aethylamid .

Synthesis Analysis

The synthesis of N-ethyl-3-phenylpropanamide involves several steps. The synthetic route includes the use of precursors such as N-ethyl-cinnamamide, Ethylamine, 3-Phenylpropanoic acid, Benzyl alcohol, N-ethylacetamide, Ethylamine hydrochloride, Hydrocinnamic acid, and Ciprofloxacin Hydrochloride . The literature references for the synthesis include works by Morimoto, Naoki; Yamamoto, Shun-Ichi; Takeuchi, Yasuo; Nishina, Yuta, and others .Molecular Structure Analysis

The molecular structure of N-ethyl-3-phenylpropanamide consists of 11 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom . The exact mass is 177.11500 and the LogP value is 2.59560 .Physical And Chemical Properties Analysis

The physical and chemical properties of N-ethyl-3-phenylpropanamide include a molecular weight of 177.24300 . The exact mass is 177.11500 and the LogP value is 2.59560 . The boiling point, melting point, and density are not available .Relevant Papers The relevant papers for N-ethyl-3-phenylpropanamide include works by Morimoto, Naoki; Yamamoto, Shun-Ichi; Takeuchi, Yasuo; Nishina, Yuta, and others . These papers discuss the synthesis of N-ethyl-3-phenylpropanamide and may provide more detailed information on its properties and potential applications.

Wirkmechanismus

Target of Action

N-ethyl-3-phenylpropanamide is a synthetic compound that is structurally similar to fentanyl analogs . The primary targets of these compounds are the μ-opioid receptors . These receptors are widely distributed in the human brain, spinal cord, and other tissues .

Mode of Action

The compound binds to the μ-opioid receptors, leading to a series of downstream effects . .

Biochemical Pathways

The metabolism of N-ethyl-3-phenylpropanamide can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation, and O-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .

Pharmacokinetics

Based on its structural similarity to fentanyl analogs, it can be hypothesized that it may have similar pharmacokinetic properties . For instance, N-dealkylation of sufentanil, a fentanyl analog, leads to mostly inactive metabolites .

Result of Action

Given its structural similarity to fentanyl analogs, it may have a high potential for producing addiction and severe adverse effects, including coma and death .

Eigenschaften

IUPAC Name |

N-ethyl-3-phenylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-12-11(13)9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUZZVRKUMNZZAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403546 |

Source

|

| Record name | N-ethyl-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-3-phenylpropanamide | |

CAS RN |

81256-39-5 |

Source

|

| Record name | N-ethyl-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

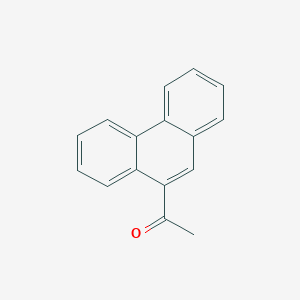

![(4-Nitrophenyl)methyl 3-methylidene-5,8-dioxo-7-[(2-phenoxyacetyl)amino]-5lambda4-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B180945.png)

![Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate](/img/structure/B180955.png)

![[4-[(E)-inden-1-ylidenemethyl]phenyl]urea](/img/structure/B180963.png)